STO-609

Descripción general

Descripción

STO609 es un inhibidor específico y permeable a las células de la quinasa de quinasa de proteína dependiente de calcio/calmodulina (CaM-KK). Es conocido por su alta selectividad y potencia en la inhibición de las actividades de las isoformas recombinantes CaM-KKα y CaM-KKβ . Este compuesto se ha utilizado ampliamente en la investigación científica para estudiar la importancia fisiológica de la vía mediada por CaM-KK tanto in vitro como in vivo .

Métodos De Preparación

La síntesis de STO609 implica varios pasos. El material de partida, 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinolina-7-ona, se prepara por el método de Nakaya et al. La reacción de este compuesto con cianuro cuproso en piridina, seguida de la hidrólisis ácida de 3-ciano-7H-benzimidazo[2,1-a]benz[de]isoquinolina-7-ona con ácido sulfúrico en ácido acético acuoso, produce STO609 como un sólido amarillo . La recristalización a partir de ácido acético produce STO609 puro como un aducto de ácido acético en una proporción molar de 1:1 .

Análisis De Reacciones Químicas

Step 1: Cyanide Substitution

-

Reactants : 4-Bromo-1,8-naphthoic anhydride (25 g, 90.2 mmol), copper(I) cyanide (9.2 g, 102 mmol).

-

Conditions : Heated in pyridine (250 mL) at 150°C for 25 hours in a pressure vessel .

-

Mechanism : The bromide undergoes nucleophilic substitution with cyanide, forming a cyano intermediate.

Step 2: Hydrolysis and Purification

-

The intermediate is hydrolyzed under acidic conditions (1 N HCl) to yield the carboxylic acid derivative.

-

Purification : High-performance liquid chromatography (HPLC) is used to isolate the final product, yielding STO-609 as a bright yellow powder (31.2 g, 99%) .

Key Reaction Data

| Step | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-Bromo-1,8-naphthoic anhydride, CuCN | 150°C, 25 hr | N/A | |

| 2 | Hydrolysis with HCl | RT, 1 hr | 99% |

Metabolic Reactions

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 , forming three mono-hydroxylated metabolites .

In Vitro Metabolism

-

Substrate : this compound (30 μM).

-

Conditions : Incubation with human liver microsomes (HLM) and NADPH (1 mM) at 37°C for 30 min .

-

Analytical Method : UHPLC-QTOFMS with electrospray ionization (positive mode) .

Metabolite Profile

| Metabolite | Modification | Enzyme Responsible | Reference |

|---|---|---|---|

| M1 | Hydroxylation at aromatic ring | CYP1A2 | |

| M2 | Hydroxylation at benzimidazole | CYP1A2 | |

| M3 | Hydroxylation at naphthoyl group | CYP1A2 |

Enzymatic Interactions

This compound acts as a competitive ATP inhibitor, binding to the catalytic domain of CaMKK.

Kinase Inhibition Assay

-

Assay Conditions :

Selectivity Data

This compound exhibits off-target inhibition at 1 μM against:

| Kinase | % Activity Remaining |

|---|---|

| MNK1 | 30% |

| ERK8 | 38% |

| PIM3 | 25% |

| CK2 | 47% |

| Data from kinase profiling studies . |

Structural Confirmation

-

Spectroscopy :

Solubility and Stability

-

Solubility : 10 mg/mL in DMSO; poor aqueous solubility due to π-π stacking and H-bonding of the carboxylic acid group .

Pharmacokinetic Considerations

Aplicaciones Científicas De Investigación

Mechanistic Insights into CaMKK Pathways

STO-609 serves as a critical tool for investigating the role of the CaMKK pathway in cellular processes. By selectively inhibiting CaMKK, researchers can elucidate the downstream effects on signaling cascades involving AMPK and other calcium-dependent pathways.

Case Study: CaMKK and Metabolic Disorders

Research has demonstrated that inhibition of CaMKK2 by this compound protects against non-alcoholic fatty liver disease (NAFLD). In a study involving mouse models, treatment with this compound resulted in significant reductions in hepatic steatosis and improvements in metabolic homeostasis, highlighting its potential as a therapeutic agent for metabolic disorders .

Cancer Research Applications

This compound has been employed to explore its effects on cancer cell growth and signaling. The compound's ability to inhibit CaMKK2 has implications for understanding tumorigenesis and cancer progression.

Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment | Outcome |

|---|---|---|

| A549 (Lung Cancer) | 10 µM this compound | Reduced AMPK phosphorylation |

| PC3 (Prostate) | 20 µM this compound | Inhibited cell proliferation |

| HCT116 (Colon) | 5 µM this compound | Induced apoptosis |

In A549 cells, for instance, the inhibition of AMPK phosphorylation by this compound suggests a role for CaMKK2 in mediating survival signals in cancer cells . This finding underscores the importance of CaMKK signaling in cancer biology.

Neurobiology Studies

The role of CaMKK in neuronal signaling has also been a focus of research using this compound. The compound's ability to modulate calcium-dependent pathways provides insights into neurodegenerative diseases.

Case Study: Neuroprotection Mechanisms

In studies examining neuroprotective strategies, researchers have utilized this compound to assess its impact on neuronal survival under stress conditions. The inhibition of CaMKK pathways was shown to confer protection against excitotoxicity, suggesting potential therapeutic applications for neurodegenerative disorders .

Pharmacological Properties and Safety Profile

This compound is characterized by its selectivity and low cytotoxicity at effective concentrations. Studies indicate that concentrations up to 10 µg/ml do not adversely affect cellular viability, making it suitable for various experimental applications .

Pharmacokinetics Overview

Research into the pharmacokinetics of this compound has revealed:

Mecanismo De Acción

STO609 ejerce sus efectos al inhibir selectivamente las actividades de CaM-KKα y CaM-KKβ. Se une al dominio catalítico de CaM-KK y compite con ATP, evitando así la fosforilación de los objetivos corriente abajo . Esta inhibición conduce a una reducción en la activación de CaM-KIV y otras quinasas corriente abajo, afectando finalmente varios procesos celulares, como la señalización del calcio y la autofagia .

Comparación Con Compuestos Similares

STO609 es único por su alta selectividad y potencia para CaM-KKα y CaM-KKβ. Compuestos similares incluyen:

Péptido inhibidor relacionado con Autocamtide-2: Un inhibidor específico de la quinasa II de CaM con una IC50 de 40 nM.

Fenoxibenzamina clorhidrato: Un antagonista alfa-adrenérgico no selectivo con propiedades antihipertensivas y vasodilatadoras.

STO609 destaca por su alta selectividad para CaM-KK sin afectar significativamente otras quinasas, como CaM-KI, CaM-KIV, proteína quinasa C, quinasa de cadena ligera de miosina, proteína quinasa A y p42 quinasa de proteína activada por mitógenos .

Actividad Biológica

STO-609 is a selective, small-molecule inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaMKK), specifically targeting CaMKK1 and CaMKK2. This compound has garnered attention for its role in various biological processes, including metabolic regulation, cancer cell growth, and inflammation. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound operates primarily by inhibiting the ATP-binding site of CaMKKs, which are critical for activating downstream targets such as CaMK1, CaMK2, and AMPK. The selectivity of this compound is significant; it shows over 80-fold selectivity against other kinases like PKC and PKA, making it a valuable tool in pharmacological research .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits CaMKK activity with an IC50 value in the low nanomolar range (approximately 17 nM) for CaMKK2 . These studies also highlight that high concentrations of ATP can displace this compound from its binding site, confirming the competitive nature of its inhibition.

In Vivo Studies

Research involving mouse models has shown that administration of this compound can reverse metabolic dysfunctions associated with non-alcoholic fatty liver disease (NAFLD). In these studies, intraperitoneal administration resulted in significant reductions in hepatic steatosis markers .

Table 1: Summary of In Vivo Effects of this compound on NAFLD

Case Study 1: Metabolic Regulation

A study published in The Journal of Biological Chemistry explored the effects of this compound on metabolic regulation in cancer cells. The findings indicated that inhibition of CaMKK2 led to altered ghrelin signaling in the hypothalamus, suggesting a broader impact on whole-body metabolism .

Case Study 2: Cancer Cell Growth

In another investigation, researchers examined the role of this compound in modulating cancer cell proliferation. The study found that treatment with this compound significantly inhibited growth in various cancer cell lines by disrupting CaMKK-mediated signaling pathways essential for cell survival and proliferation .

Toxicity and Pharmacokinetics

The safety profile of this compound has been characterized through pharmacokinetic studies in mice. Results indicate that while the liver is the primary target organ, detectable levels were also found in the intestine, kidney, spleen, and pancreas. Toxicity assessments revealed no significant adverse effects at therapeutic doses .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | ~2 hours |

| Bioavailability | ~30% |

| Major Metabolites | Mono-hydroxylated forms |

Propiedades

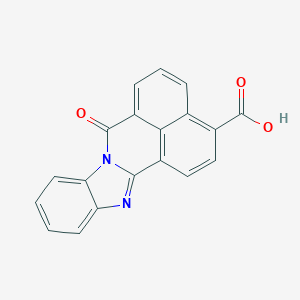

IUPAC Name |

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKOWOGZBMOVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52029-86-4 | |

| Record name | STO 609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STO-609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.